molecular formula C25H26FN3O3 B15019457 N-benzyl-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide

N-benzyl-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide

Cat. No.: B15019457
M. Wt: 435.5 g/mol
InChI Key: QLQIOWBXRHLYMD-UHFFFAOYSA-N
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Description

This compound (referred to hereafter as the target compound) is a multifunctional amide derivative featuring a benzyl group, a dimethylaminoethyl side chain, a 4-fluorophenyl ring, and a 2-oxopyridin-1(2H)-yl moiety. The presence of fluorine and pyridinone groups may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .

Properties

Molecular Formula

C25H26FN3O3

Molecular Weight

435.5 g/mol

IUPAC Name

N-benzyl-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide

InChI

InChI=1S/C25H26FN3O3/c1-27(2)16-17-28(18-19-8-4-3-5-9-19)25(32)23(29-15-7-6-10-22(29)30)24(31)20-11-13-21(26)14-12-20/h3-15,23H,16-18H2,1-2H3

InChI Key

QLQIOWBXRHLYMD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)C(=O)C(C(=O)C2=CC=C(C=C2)F)N3C=CC=CC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with 2-(dimethylamino)ethyl chloride to form N-benzyl-N-[2-(dimethylamino)ethyl]amine. This intermediate is then reacted with 4-fluorobenzoyl chloride to introduce the fluorophenyl group. Finally, the oxopyridinyl group is introduced through a reaction with 2-oxopyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-benzyl-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors in the nervous system, affecting neurotransmission .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Systems

Compound A : N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide ()
  • Key Features : Fluorinated benzyl and phenyl groups, tetrahydropyrimidine core.
  • Comparison: Unlike the target compound, Compound A lacks the pyridinone ring but shares fluorinated aromatic systems.
Compound B : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
  • Key Features : Chromen-4-one scaffold, dual fluorophenyl groups, pyrazolo-pyrimidine.
  • However, both compounds utilize fluorophenyl groups to modulate electronic properties and lipophilicity .

Amide Derivatives with Benzyl Groups

Compound C : Timcodar (N-benzyl-3-(4-chlorophenyl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]-N-[3-(4-pyridyl)-1-[2-(4-pyridyl)ethyl]propyl]propanamide) ()
  • Key Features : Benzyl group, dual pyridyl substituents, trimethoxyphenyl acetyl.
  • Comparison: Timcodar is a known mycobacterial infection therapeutic. While both compounds feature benzyl and amide linkages, Timcodar’s pyridyl and trimethoxyphenyl groups likely enhance membrane permeability and target engagement in bacterial systems, whereas the target compound’s dimethylaminoethyl group may improve solubility in aqueous environments .

Pyridinone/Pyrimidine-Containing Derivatives

Compound D : (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide ()
  • Key Features: Tetrahydro-pyrimidinone, branched alkyl chain, diphenylhexane backbone.
  • Comparison: Compound D’s tetrahydro-pyrimidinone ring shares similarity with the target compound’s 2-oxopyridin-1(2H)-yl group. However, its bulky diphenylhexane backbone may limit bioavailability compared to the target compound’s more compact structure .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) ~475 (estimated) 485.9 589.1 654.2
Fluorine Atoms 1 3 2 0
Key Functional Groups Pyridinone, dimethylaminoethyl Tetrahydropyrimidine Chromenone, sulfonamide Trimethoxyphenyl
Potential Solubility Moderate (due to dimethylaminoethyl) Low Low Moderate

Note: Data extrapolated from structural analogs in –5.

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